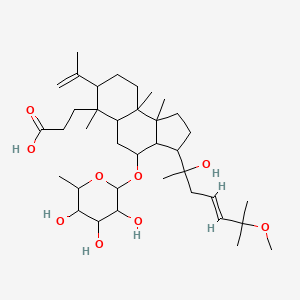
Methanone, bis(4-fluorophenyl)-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, bis(4-fluorophenyl)-, oxime is a chemical compound with the molecular formula C13H9F2NO. . This compound is characterized by the presence of two fluorophenyl groups attached to a methanone core, with an oxime functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis(4-fluorophenyl)-, oxime typically involves the reaction of bis(4-fluorophenyl)methanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:
Starting Materials: Bis(4-fluorophenyl)methanone and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The bis(4-fluorophenyl)methanone is dissolved in the chosen solvent, and hydroxylamine hydrochloride is added. The mixture is stirred and heated to promote the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, bis(4-fluorophenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of bis(4-fluorophenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methanone, bis(4-fluorophenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanone, bis(4-fluorophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl groups can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-fluorophenyl)methanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
Bis(4-chlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Bis(4-bromophenyl)methanone: Contains bromine atoms, which can influence its chemical and biological properties.
Uniqueness
Methanone, bis(4-fluorophenyl)-, oxime is unique due to the presence of both fluorophenyl groups and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
363-02-0 |
|---|---|
Formule moléculaire |
C13H9F2NO |
Poids moléculaire |
233.21 g/mol |
Nom IUPAC |
N-[bis(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H |
Clé InChI |
HCKGQAZSGFSOBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


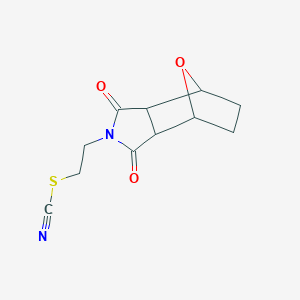
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
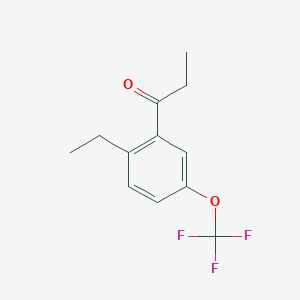
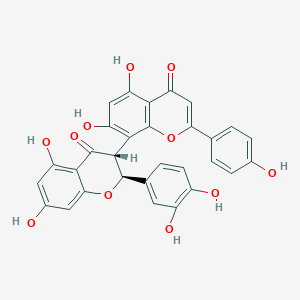
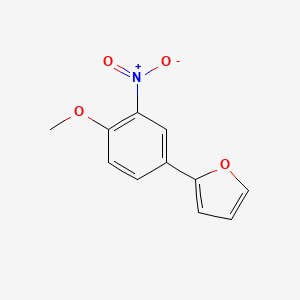
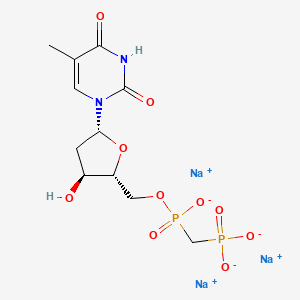
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

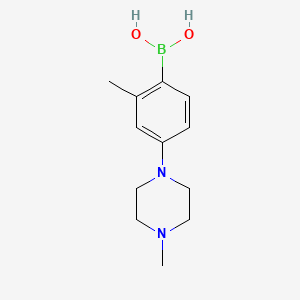

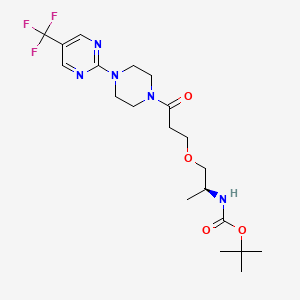

![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
